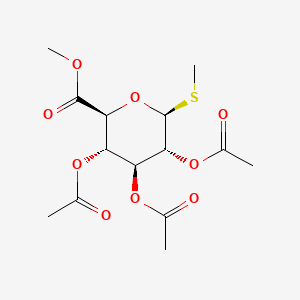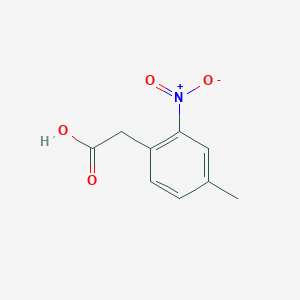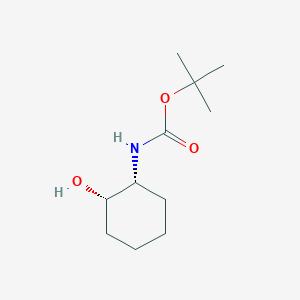
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid
Overview
Description
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid (EMDA) is a pyridine derivative that has gained significant interest in the field of scientific research due to its potential applications in various fields. EMDA is a heterocyclic compound that contains two carboxylic acid groups on the pyridine ring. This compound is synthesized through a multi-step process involving the reaction of 2-ethyl-3-methylpyridine with maleic anhydride, followed by hydrolysis and esterification.
Mechanism of Action
The mechanism of action of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is not well understood, but it is believed to act on the central nervous system. 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has been found to bind to the GABA receptor, which is responsible for regulating neuronal excitability. This binding results in the modulation of GABAergic neurotransmission, which can lead to changes in neuronal activity.
Biochemical and Physiological Effects
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has been found to have a range of biochemical and physiological effects. In animal studies, 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has been found to have anxiolytic and sedative effects. 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has also been found to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is its ease of synthesis, which makes it a readily available compound for use in laboratory experiments. 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is also stable under normal laboratory conditions, which makes it a reliable compound for use in experiments. However, one of the limitations of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of epilepsy. Another direction is the investigation of its potential as a modulator of GABAergic neurotransmission, which could have implications for the treatment of anxiety and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid and its potential applications in various fields of scientific research.
Scientific Research Applications
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has been found to have potential applications in various fields of scientific research. One of the major applications of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is in the field of organic synthesis, where it is used as a building block for the synthesis of various compounds. 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has also been found to have potential applications in the field of medicinal chemistry, where it is being investigated for its pharmacological properties.
properties
IUPAC Name |
5-ethoxy-6-methylpyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-8-5(2)11-4-6(9(12)13)7(8)10(14)15/h4H,3H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJMVAKIPNZZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CN=C1C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[1-(Trifluoromethyl)-1-(diethoxyphosphinyl)-3-butenyl]carbamic acid benzyl ester](/img/structure/B3257869.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)





